molecular formula C11H13NO3 B8561845 (RS)-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid methyl ester

(RS)-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid methyl ester

Cat. No. B8561845
M. Wt: 207.23 g/mol
InChI Key: NNYZAJPZZISOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (RS)-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (RS)-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(RS)-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid methyl ester

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 5-methoxy-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-8-3-4-9-7(5-8)6-10(12-9)11(13)15-2/h3-5,10,12H,6H2,1-2H3

InChI Key

NNYZAJPZZISOTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 5-methoxy-1H-indole-2-carboxylic acid ethyl ester (5 g, 22.8 mmol) in MeOH (150 ml) was added magnesium turnings (2.2 g, 91.6 mmol, 4eq.) and the mixture vigorously mechanically stirred (10-30° C.) for 2 hr. 4N HCl was added (to pH1-2), then 25% NH4OH (to pH 7), and the mixture extracted with EtOAc (4×100 ml). The combined extracts were then washed with satd. NaCl solution (50 ml), dried (Na2SO4) filtered and evaporated. The crude green oil was chromatographed over SiO2 (Merck 230-400 mesh) eluting with EtOAc-nHexane (1:3) to afford the title compound (3.21g, 15.5 mmol, 68%) as a yellow solid Mp. 59-61° C., MS: m/e=207.1 (M+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Synthesis routes and methods II

Procedure details

5-Methoxyindole-2-carboxylic acid ethyl ester (2 g, 9.13 mmol) and magnesium turnings (0.432 g, 18 mmol) were suspended in dried methanol (30 ml). This mixture was stirred at 5 to 10° C. under nitrogen for 3 hours, then poured into dichloromethane (200 ml), and washed with saturated ammonium chloride solution. The organic layer was separated, and the aqueous layer was extracted with dichloromethane (3×100 ml). The combined organic layers were dried over sodium sulphate and evaporated. A brown solid was obtained. After column chromatography on silica gel using dichloromethane as eluent, a brown solid was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.432 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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